molecular formula C13H8ClN3O2 B429459 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole CAS No. 1571-87-5

2-(4-chlorophenyl)-5-nitro-1H-benzimidazole

Cat. No.: B429459
CAS No.: 1571-87-5
M. Wt: 273.67 g/mol
InChI Key: KJXNOHLXULKUIZ-UHFFFAOYSA-N
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Description

GABAA receptor agent 1 is a compound that interacts with the GABAA receptor, a type of receptor in the central nervous system that mediates inhibitory neurotransmission. The GABAA receptor is a ligand-gated ion channel that, when activated by the neurotransmitter gamma-aminobutyric acid (GABA), allows chloride ions to enter the neuron, leading to hyperpolarization and inhibition of neuronal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GABAA receptor agent 1 typically involves the preparation of the core structure followed by the introduction of functional groups that enhance its binding affinity and selectivity for the GABAA receptor. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile to form the desired compound.

    Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form an amine.

    Cyclization Reactions: These reactions involve the formation of a ring structure, which is a common feature in many GABAA receptor agents.

Industrial Production Methods

Industrial production of GABAA receptor agent 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

GABAA receptor agent 1 undergoes various chemical reactions, including:

    Oxidation: The introduction of oxygen or the removal of hydrogen to form oxidized products.

    Reduction: The addition of hydrogen or the removal of oxygen to form reduced products.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

GABAA receptor agent 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the structure-activity relationship of GABAA receptor ligands.

    Biology: Used to investigate the role of GABAA receptors in various physiological processes.

    Medicine: Potential therapeutic agent for the treatment of disorders such as epilepsy, anxiety, and insomnia.

    Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: These compounds also bind to the GABAA receptor and enhance its inhibitory effects.

    Barbiturates: Another class of compounds that interact with the GABAA receptor to produce sedative and anxiolytic effects.

    Neurosteroids: Endogenous compounds that modulate GABAA receptor activity.

Uniqueness

GABAA receptor agent 1 is unique in its specific binding affinity and selectivity for certain subunits of the GABAA receptor, which may result in distinct pharmacological effects compared to other similar compounds .

Properties

IUPAC Name

2-(4-chlorophenyl)-6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXNOHLXULKUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279614
Record name 2-(4-Chlorophenyl)-5-nitrobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-87-5
Record name 2-(4-Chlorophenyl)-5-nitrobenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1571-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-5-nitrobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 4-chlorobenzoic acid (17.83 g, 0.114 mol) and 2-amino-5-nitroaniline (18 g, 0.114 mol), in a manner similar to that of Example 9b. Yield: 87%; Rf (6/4 toluene/ethyl acetate): 0.61; m.p.: 302.5-305° C.
Quantity
17.83 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
toluene ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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